molecular formula C11H14BrN B1439205 5-bromo-N-(cyclopropylmethyl)-2-methylaniline CAS No. 1157928-73-8

5-bromo-N-(cyclopropylmethyl)-2-methylaniline

Cat. No. B1439205
M. Wt: 240.14 g/mol
InChI Key: MGJMVZZMEOBHLJ-UHFFFAOYSA-N
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Description

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Synthesis Analysis

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Molecular Structure Analysis

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Chemical Reactions Analysis

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Physical And Chemical Properties Analysis

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Scientific Research Applications

  • Scientific Field: Medicinal Chemistry
    • Application : The 5-bromo derivatives of indole phytoalexins have been synthesized and screened for antiproliferative/cytotoxic activity against human cancer cell lines .
    • Methods of Application : The compounds were synthesized using a straightforward synthetic approach . They were then screened in vitro for antiproliferative/cytotoxic activity against seven human cancer cell lines by MTT assay .
    • Results : The evaluation of their antiproliferative potency showed that the activity of some analogues was better or comparable to that of cisplatin . At the same time, the toxicity of these compounds on 3T3 cells was lower than that of cisplatin . All 5-bromosubstituted analogues of indole phytoalexins exhibited lower or approximately the same activities as previously studied corresponding non-brominated compounds .

Safety And Hazards

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properties

IUPAC Name

5-bromo-N-(cyclopropylmethyl)-2-methylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14BrN/c1-8-2-5-10(12)6-11(8)13-7-9-3-4-9/h2,5-6,9,13H,3-4,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGJMVZZMEOBHLJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Br)NCC2CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-bromo-N-(cyclopropylmethyl)-2-methylaniline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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